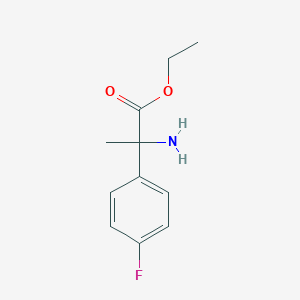

Ethyl 2-amino-2-(4-fluorophenyl)propanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

ethyl 2-amino-2-(4-fluorophenyl)propanoate |

InChI |

InChI=1S/C11H14FNO2/c1-3-15-10(14)11(2,13)8-4-6-9(12)7-5-8/h4-7H,3,13H2,1-2H3 |

InChI Key |

PIKWGBWAPHXPNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(4-fluorophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-fluorophenyl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

While the exact compound "Ethyl 2-amino-2-(4-fluorophenyl)propanoate" is not directly discussed in the provided search results, there are mentions of structurally similar compounds and related research areas that can help infer potential applications and properties.

Note: It's important to highlight that the following information is based on the context of related compounds and may not directly apply to "this compound" without further specific research.

Potential Applications Based on Related Research

Given the structural components of this compound (an ethyl ester group, an amino group, and a fluorophenyl moiety), its applications can be extrapolated from similar compounds:

- (R)-Eflornithine Synthesis and Analogues: (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can be used in the synthesis of (R)-Eflornithine, an inhibitor of ornithine decarboxylase (ODC). ODC plays a critical role in polyamine biosynthesis, which is essential for cell growth and proliferation. Thus, this compound may have potential applications in cancer treatment strategies by suppressing polyamine synthesis in cancer cells.

- Antiparasitic Agent: (R)-Eflornithine has demonstrated antiparasitic activity against protozoan parasites like Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense, which cause African sleeping sickness. The compound hinders the parasites' growth and development by inhibiting polyamine synthesis. Therefore, this compound could be explored for its antiparasitic properties .

- Medicinal Chemistry: As a chiral amino acid derivative with a fluorophenyl moiety, this compound can be modified for specific applications in drug development. It may interact with neurotransmitter systems, such as those involving serotonin and norepinephrine, suggesting potential use as an antidepressant .

- Synthesis of Unnatural α-Amino Esters: Ethyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate, a similar compound, is obtained as an oil after chromatography, indicating its use in synthesizing unnatural α-amino esters .

- Component in Organic Synthesis: Compounds like Ethyl 3-(4-fluorophenyl)-2-nitropropanoate are used in organic synthesis after undergoing multiple steps, including heating and chromatography . These processes are essential for modifying the compound for specific applications in drug development.

Based on the information, this compound and its derivatives have applications in:

- Enzyme Inhibition: As a derivative of (R)-Eflornithine, it can inhibit ornithine decarboxylase, affecting cell growth and proliferation.

- Drug Development: Its unique structure makes it suitable for modification in creating new drugs, potentially as antidepressants.

- Organic Synthesis: It serves as an intermediate in creating other complex organic molecules .

- Life Sciences: Useful in life science research, especially in high-purity forms for specialized applications .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In biological systems, it may modulate neurotransmitter levels and influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-Amino-3-(4-Chloro-3-Fluorophenyl)-3-Hydroxypropanoate (CAS: 1498207-35-4)

- Key Differences : Incorporates a 3-hydroxy group and 4-chloro-3-fluorophenyl substituent.

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride (CAS: 1391077-87-4)

Backbone and Functional Group Modifications

Ethyl 2-Cyano-3-(4-Fluorophenyl)Acrylate (CAS: 18861-57-9)

- Key Differences: Features a cyano group and α,β-unsaturated acrylate instead of the amino-propanoate structure.

- Impact: The conjugated system and cyano group increase reactivity in Michael addition or cyclization reactions .

Ethyl 3-(2-Furyl)Propanoate

- Key Differences : Substitutes the 4-fluorophenyl group with a furan ring .

Heterocyclic Derivatives

Ethyl 2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-Carboxylate

- Key Differences : Integrates a triazole ring via hydrazone intermediates.

- Impact : The triazole enhances metabolic stability and enables click chemistry applications .

Pantolactonyl N-Phthalimido-2-Arylpropanoate Derivatives

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.